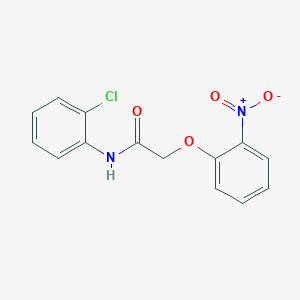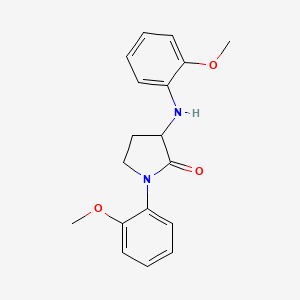![molecular formula C20H20FN3O B5574429 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol CAS No. 371126-54-4](/img/structure/B5574429.png)
5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The addition of a piperazine ring substituted with a fluorophenyl group further enhances its chemical properties and potential applications. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with 4-(4-fluorophenyl)piperazine in the presence of a suitable base and solvent. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 8-hydroxyquinoline is replaced by the piperazine moiety. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline or piperazine derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with other cellular targets, such as ion channels and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol
- 8-Hydroxyquinoline derivatives
- Fluoroquinolones
Uniqueness
Compared to other similar compounds, 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}quinolin-8-ol exhibits unique properties due to the presence of the fluorophenyl-piperazine moiety. This structural feature enhances its biological activity and selectivity towards specific molecular targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of other complex molecules .
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-16-4-6-17(7-5-16)24-12-10-23(11-13-24)14-15-3-8-19(25)20-18(15)2-1-9-22-20/h1-9,25H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDWXWDRBQKMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R)-3-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5574349.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5574376.png)
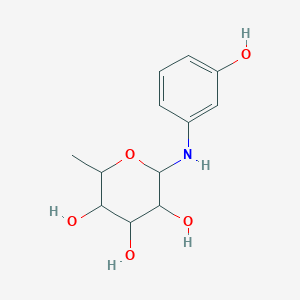
![2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5574385.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5574387.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5574395.png)
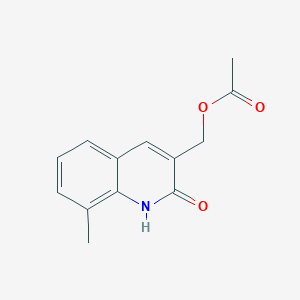
![7-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5574419.png)
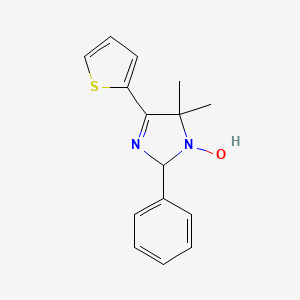
![4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide](/img/structure/B5574432.png)
![5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5574435.png)
